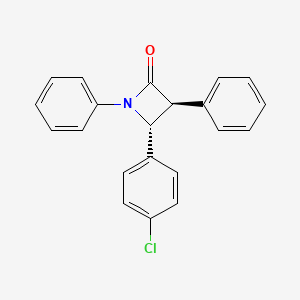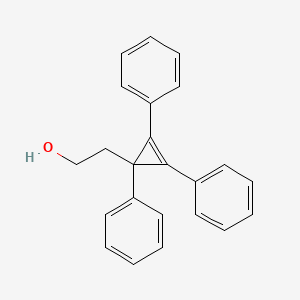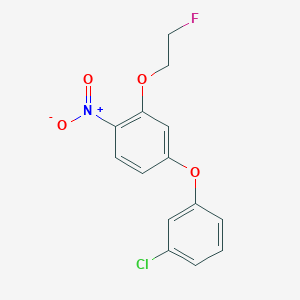
4-(3-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene is an organic compound characterized by the presence of a chlorophenoxy group, a fluoroethoxy group, and a nitrobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene typically involves multiple steps:
Nitration: The starting material, 4-chlorophenol, undergoes nitration to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Etherification: The nitro-substituted chlorophenol is then subjected to etherification with 2-fluoroethanol in the presence of a base such as potassium carbonate. This step introduces the fluoroethoxy group.
Phenoxy Substitution: Finally, the compound undergoes a substitution reaction with 3-chlorophenol to form the desired product, this compound. This step is typically carried out in the presence of a suitable catalyst and under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to monitor reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy and fluoroethoxy groups can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and ethereal positions, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Sodium hydroxide or potassium carbonate as base, dimethyl sulfoxide as solvent.
Oxidation: Potassium permanganate, acetone as solvent.
Major Products
Reduction: 4-(3-Aminophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives at the phenolic and ethereal positions.
Scientific Research Applications
4-(3-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress. The chlorophenoxy and fluoroethoxy groups can modulate the compound’s binding affinity to various enzymes and receptors, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenoxy)-2-(2-chloroethoxy)-1-nitrobenzene
- 4-(3-Fluorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene
- 4-(3-Bromophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene
Uniqueness
4-(3-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene is unique due to the combination of its chlorophenoxy, fluoroethoxy, and nitrobenzene moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for functionalization compared to similar compounds.
Properties
CAS No. |
62746-60-5 |
|---|---|
Molecular Formula |
C14H11ClFNO4 |
Molecular Weight |
311.69 g/mol |
IUPAC Name |
4-(3-chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene |
InChI |
InChI=1S/C14H11ClFNO4/c15-10-2-1-3-11(8-10)21-12-4-5-13(17(18)19)14(9-12)20-7-6-16/h1-5,8-9H,6-7H2 |
InChI Key |
WRJFBXFANMGRBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


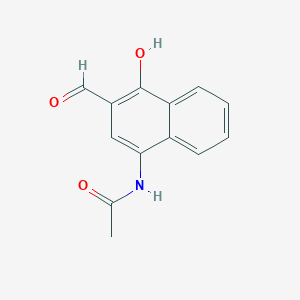

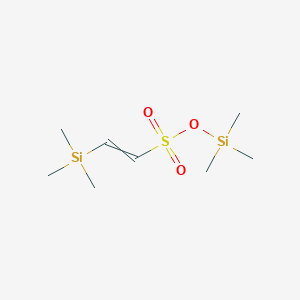
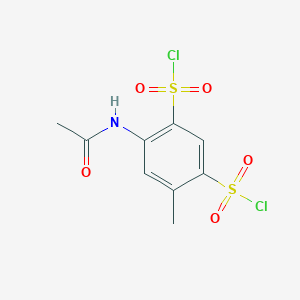
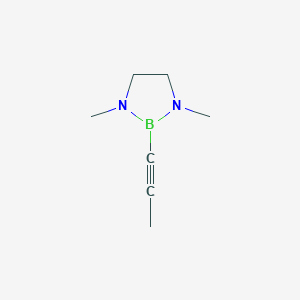
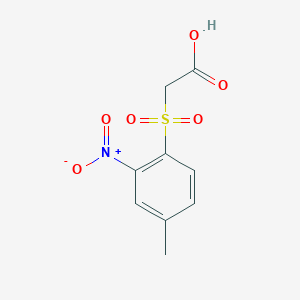
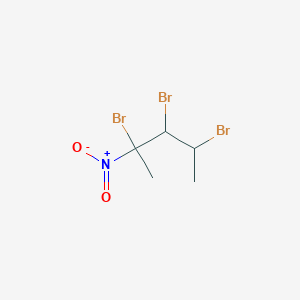
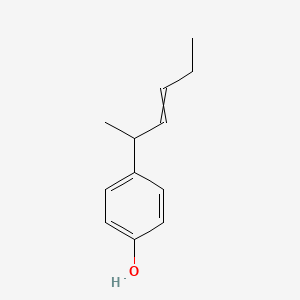
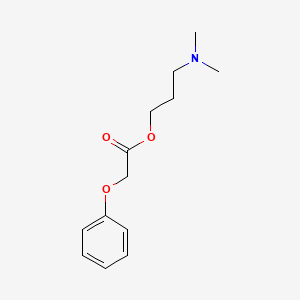
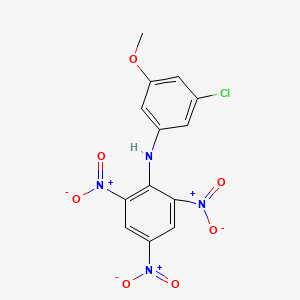
![2-[2-(Diethylamino)ethoxy]-3-propanoylbenzoic acid](/img/structure/B14530576.png)
![[(3,5-Dibromo-6-fluoropyridin-2-yl)oxy]acetic acid](/img/structure/B14530582.png)
